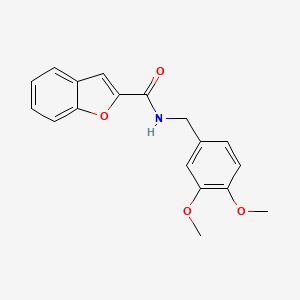
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide, also known as GSK-J4, is a small molecule inhibitor that targets the Jumonji C domain-containing histone demethylases (JMJD3) and ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX). This compound has been shown to have potential applications in scientific research, particularly in epigenetics and cancer research.
Mécanisme D'action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide functions as a competitive inhibitor of JMJD3 and UTX, binding to the active site of these enzymes and preventing them from demethylating histone H3 lysine 27 (H3K27). This results in an accumulation of H3K27 methylation, which can lead to changes in gene expression and cellular differentiation.
Biochemical and Physiological Effects
Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide can induce differentiation of cancer cells, particularly in leukemia and neuroblastoma cell lines. It has also been shown to have anti-tumor effects in several cancer models, including breast cancer and glioblastoma. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide has been shown to have anti-inflammatory effects, suggesting potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide is its specificity for JMJD3 and UTX, making it a valuable tool for studying the role of these enzymes in epigenetic regulation. However, its potency may also lead to off-target effects and toxicity, highlighting the importance of careful dosing and control experiments.
Orientations Futures
There are several potential future directions for research involving N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide. One area of interest is the development of more potent and specific inhibitors of JMJD3 and UTX, which could lead to new therapeutic strategies for cancer and other diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide, particularly in the context of different cell types and disease models. Finally, the development of new methods for delivering N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide to specific tissues or cells could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide involves several steps, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(2-propyn-1-yloxy)aniline to form the final product, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide has been shown to be a potent inhibitor of JMJD3 and UTX, two histone demethylases that play important roles in epigenetic regulation. Inhibition of these enzymes can lead to changes in gene expression and cellular differentiation, making N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-propyn-1-yloxy)benzamide a valuable tool for studying epigenetic mechanisms in various biological processes.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-2-9-21-15-6-3-13(4-7-15)18(20)19-14-5-8-16-17(12-14)23-11-10-22-16/h1,3-8,12H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIIDWQTLNIZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5291967.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5291974.png)
![2-[4-(dimethylamino)-2-(3-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethanol](/img/structure/B5291979.png)
![1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5291980.png)
![N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B5291984.png)
![7-(cyclopentylcarbonyl)-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5291993.png)

![3-methyl-8-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5291995.png)
![(3S*,4S*)-1-[2-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5292007.png)
![3-({1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5292019.png)
![3-{[(3,5-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5292022.png)

![2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile](/img/structure/B5292034.png)
